3-(Phenylmethoxy)-benzenepropanal
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Overview
Description
Benzenepropanal, 3-(phenylmethoxy)-, also known by its chemical formula C16H16O2, is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzene ring attached to a propanal group, with an additional phenylmethoxy group attached to the third carbon of the propanal chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanal, 3-(phenylmethoxy)- typically involves the reaction of benzenepropanal with phenylmethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes a nucleophilic substitution to yield the final product .
Industrial Production Methods
Industrial production of Benzenepropanal, 3-(phenylmethoxy)- often employs catalytic processes to enhance yield and efficiency. Common catalysts used include Lewis acids such as aluminum chloride or boron trifluoride. The reaction is carried out under controlled temperature and pressure conditions to optimize the production rate .
Chemical Reactions Analysis
Types of Reactions
Benzenepropanal, 3-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenylmethoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Benzenepropanal, 3-(phenylmethoxy)-carboxylic acid.
Reduction: Benzenepropanal, 3-(phenylmethoxy)-alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzenepropanal, 3-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving aldehydes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism by which Benzenepropanal, 3-(phenylmethoxy)- exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The phenylmethoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanal: Similar structure but lacks the phenylmethoxy group.
Benzylacetaldehyde: Contains a benzene ring and an aldehyde group but differs in the position of the aldehyde group.
Hydrocinnamaldehyde: Similar structure but lacks the phenylmethoxy group.
Uniqueness
Benzenepropanal, 3-(phenylmethoxy)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and binding affinity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
3-(3-phenylmethoxyphenyl)propanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-11-5-9-14-8-4-10-16(12-14)18-13-15-6-2-1-3-7-15/h1-4,6-8,10-12H,5,9,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHLHNBJXAFUIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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